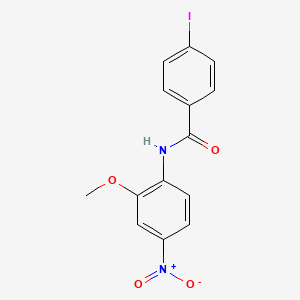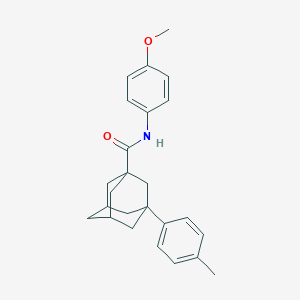
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. INB-4 is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives such as sulpiride and metoclopramide.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potential applications in drug development due to its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these oncogenic proteins, making it an attractive target for cancer therapy.
Wirkmechanismus
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide binds to the ATP-binding site of HSP90, preventing the protein from carrying out its chaperone function. This leads to the degradation of many oncogenic proteins, including HER2, EGFR, and AKT, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors that can also inhibit other proteins, 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to be highly selective for HSP90. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of focus could be on developing more potent and selective HSP90 inhibitors based on the structure of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. Another area of interest could be on investigating the potential of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Furthermore, the role of HSP90 in other diseases, such as neurodegenerative disorders, could also be explored using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide as a tool. Overall, the potential applications of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in scientific research are vast, and further investigation is warranted.
Synthesemethoden
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized by reacting 4-iodo-2-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-11(17(19)20)6-7-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIVZVTSZNGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
